Product packaging for 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one(Cat. No.:CAS No. 85391-93-1)

2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one

Cat. No.: B12644599
CAS No.: 85391-93-1
M. Wt: 156.18 g/mol
InChI Key: GIIVIXMJDFNNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Furanone Chemical Class and its Substituted Derivatives

Furanones are five-membered heterocyclic compounds containing an oxygen atom and a ketone group. nih.gov They are broadly categorized based on the position of the carbonyl group, as either 2(5H)-furanones or 3(2H)-furanones. nih.gov The compound 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one belongs to the 3(2H)-furanone subclass, where the carbon atoms at positions 2, 4, and 5 are available for substitution. nih.gov

This specific molecule is a substituted derivative of the 3(2H)-furanone core. It is the methyl ether analogue of the well-known flavor compound 2-ethyl-4-hydroxy-5-methyl-3(2H)-one, which is commonly referred to as homofuraneol. nih.govperfumerflavorist.com The key structural difference is the presence of a methoxy (B1213986) group (-OCH₃) at the C-4 position instead of a hydroxyl group (-OH).

Other significant substituted 3(2H)-furanones that provide context include:

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol (B68789)®) : A key aroma compound found in many fruits, particularly strawberries. nih.govchemicalbook.com

2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or Mesifurane) : The methyl ether of Furaneol®, also an important flavor compound. nih.govnist.gov

The properties of these furanone derivatives are heavily influenced by the nature and position of their substituent groups.

Table 1: Comparison of Selected 3(2H)-Furanone Derivatives Data for this compound is not available in published literature and is included to highlight research gaps.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Common Synonyms
2-Ethyl-4-hydroxy-5-methyl-3(2H)-one CCC1C(=O)C(=C(O1)C)OC₇H₁₀O₃142.15Homofuraneol nih.govperfumerflavorist.com
2,5-Dimethyl-4-hydroxy-3(2H)-one CC1=C(O)C(=O)C(C)O1C₆H₈O₃128.13Furaneol®, HDMF nih.govchemicalbook.com
2,5-Dimethyl-4-methoxy-3(2H)-one COC1=C(C)OC(C)C1=OC₇H₁₀O₃142.15Mesifurane, DMMF nih.govnist.govsigmaaldrich.com
This compound Structure InferredC₈H₁₂O₃156.18Homofuraneol methyl ether

Significance in Interdisciplinary Chemical and Biochemical Studies

The significance of this compound in chemical and biochemical studies is largely inferred from its parent compound, homofuraneol, and its structural cousin, mesifurane. These related compounds are highly valued in flavor and food chemistry.

Homofuraneol (the hydroxyl precursor) occurs naturally in coffee and fermented soy sauce and is described as having sweet, caramel-like, and maple-like aroma properties. perfumerflavorist.comchemimpex.com It is used as a flavoring agent in a wide array of products, including baked goods, candy, and meat products. perfumerflavorist.comthegoodscentscompany.com

The biochemical conversion of a hydroxy-furanone to its methoxy derivative is a known process in nature. For instance, 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane) is synthesized in strawberries via the methylation of its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). nih.gov This reaction is catalyzed by an O-methyltransferase enzyme, which transfers a methyl group from a donor molecule like S-adenosyl-L-methionine (SAM). nih.gov It is highly probable that this compound could be formed through a similar enzymatic methylation of homofuraneol in biological systems where homofuraneol is present.

The study of such specific furanone derivatives is crucial for:

Flavor Chemistry : Understanding how subtle structural changes, like the difference between a hydroxyl and a methoxy group, impact the sensory profile (aroma and taste) of a molecule. Mesifurane, for example, has a caramelic character with slight meaty and green nuances. google.com

Biochemistry : Elucidating the biosynthetic pathways in plants and microorganisms. The potential formation of the title compound from homofuraneol represents a specific metabolic step that could be of interest in studies of fruit ripening or fermentation processes. nih.gov

Food Science : Developing new flavoring agents and understanding the chemical basis for the flavors that develop during food processing and aging. perfumerflavorist.comchemimpex.com

Current Research Gaps and Future Academic Inquiry for this compound

The most significant aspect of the current state of research on this compound is the profound lack of specific scientific data. Unlike its precursor, homofuraneol, and the related compound mesifurane, there is a clear gap in the literature regarding its synthesis, natural occurrence, and chemical properties.

Key Research Gaps:

Synthesis and Characterization : While methods for synthesizing various substituted 3(2H)-furanones exist, a specific, documented, and optimized synthesis for this compound is not readily available in published research. Comprehensive characterization data (NMR, IR, Mass Spectrometry) is consequently also absent.

Natural Occurrence : Although its precursor, homofuraneol, is found in coffee and soy sauce, the presence of this compound in these or any other natural products has not been reported. perfumerflavorist.comchemimpex.com

Sensory Properties : The aroma and taste profile of this specific methoxylated furanone are unknown. Determining its odor threshold and sensory descriptors would be essential to evaluate its potential as a flavor compound.

Biochemical Formation : The hypothetical enzymatic methylation of homofuraneol to form its methoxy ether has not been demonstrated or studied. Identifying a specific O-methyltransferase enzyme capable of this conversion would be a significant biochemical finding. nih.gov

Future Academic Inquiry:

Future research should be directed at addressing these gaps. A logical progression of study would involve:

Chemical Synthesis : Developing a reliable method for the methylation of homofuraneol to produce this compound, followed by full spectroscopic characterization.

Analytical Screening : Using advanced analytical techniques (e.g., GC-MS, GC-O) to screen natural products known to contain homofuraneol for the presence of its methoxy derivative.

Sensory Evaluation : Once synthesized, the compound should undergo formal sensory analysis to determine its flavor profile and potential applications in the food and fragrance industries.

Biochemical Investigation : Conducting in-vitro studies using protein extracts from relevant natural sources (like coffee beans or soy cultures) and homofuraneol as a substrate to search for the enzymatic activity responsible for its methylation.

Closing these research gaps would not only contribute to the fundamental understanding of furanone chemistry but could also lead to the discovery of a novel and valuable flavor ingredient.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B12644599 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one CAS No. 85391-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-methoxy-5-methylfuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-6-7(9)8(10-3)5(2)11-6/h6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIVIXMJDFNNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)C(=C(O1)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005875
Record name 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85391-93-1
Record name 2-Ethyl-4-methoxy-5-methyl-3(2H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85391-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4-methoxy-5-methylfuran-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 4 Methoxy 5 Methylfuran 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one, a combination of ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (like COSY, HSQC, and HMBC) would provide a complete structural assignment.

In ¹H NMR, the proton signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group at C5 (a singlet), the methoxy (B1213986) group at C4 (a singlet), and the proton at the C2 chiral center (a triplet or more complex multiplet due to coupling with the adjacent ethyl group) would be observed at characteristic chemical shifts. The ¹³C NMR spectrum would show distinct signals for all seven carbon atoms in the molecule, including the carbonyl carbon (C3), the enol double bond carbons (C4 and C5), and the carbons of the ethyl, methyl, and methoxy substituents. scielo.org.za

While specific experimental data for this exact compound is not publicly available, predicted chemical shifts based on known data for similar furanone structures provide a reliable reference for its characterization. nih.gov

Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Notes
-CH(2)-~4.2 - 4.5~80 - 85Chemical shift is influenced by the adjacent oxygen and carbonyl group.
-C(3)=O-~195 - 200Typical chemical shift for a ketone carbonyl in a five-membered ring.
=C(4)-OCH₃-~170 - 175Downfield shift due to enol ether functionality.
=C(5)-CH₃-~110 - 115Upfield shift relative to C4 in the enol system.
-CH₂-CH₃~1.6 - 1.8~25 - 30Methylene protons of the ethyl group.
-CH₂-CH₃~0.9 - 1.1~8 - 12Methyl protons of the ethyl group.
C5-CH₃~2.0 - 2.2~10 - 15Methyl group attached to the C=C double bond.
C4-OCH₃~3.8 - 4.0~58 - 62Methoxy group protons and carbon.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial tool for identifying functional groups and providing a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: FT-IR spectroscopy detects the vibrations of molecules induced by the absorption of infrared radiation. thermofisher.com For this compound, the spectrum is dominated by strong absorption bands characteristic of its functional groups. A very strong band would appear for the C=O (ketone) stretch, typically around 1700-1720 cm⁻¹. Another strong band, corresponding to the C=C double bond of the enol ether system, would be observed in the 1620-1680 cm⁻¹ region. nih.gov The C-O stretching vibrations from the furanone ring ether and the methoxy group would produce strong signals in the 1300-1000 cm⁻¹ fingerprint region. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to IR spectroscopy. youtube.com It is particularly sensitive to non-polar bonds. The C=C double bond in the furanone ring would be expected to produce a strong Raman signal. nih.gov The technique is valuable for conformational analysis and can be used to study molecules in aqueous solutions, which is often a challenge for IR spectroscopy. nih.gov The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAlkyl (Ethyl, Methyl)2850 - 3000Medium-Strong
C=O Stretchα,β-Unsaturated Ketone1700 - 1720Strong
C=C StretchEnol Ether1620 - 1680Medium-Strong
C-H BendAlkyl (Ethyl, Methyl)1375 - 1465Medium
C-O StretchEther (ring and methoxy)1000 - 1300Strong

Mass Spectrometry (MS) Techniques (e.g., GC-MS, GC-MS/MS) for Compound Identification and Quantification in Complex Matrices

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it indispensable for the identification and quantification of compounds in complex mixtures. imreblank.ch When coupled with Gas Chromatography (GC), it allows for the separation and identification of volatile compounds like furanones. imreblank.chacs.org

In a typical GC-MS analysis, this compound would first be separated from other components on a GC column before entering the mass spectrometer. Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) corresponding to its molecular weight. This ion subsequently undergoes characteristic fragmentation, creating a unique mass spectrum.

Studies on analogous compounds like 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone reveal key fragmentation pathways. imreblank.chacs.org Common fragmentation includes the loss of the ethyl group (M-29), loss of carbon monoxide (M-28), and cleavage of the furanone ring, leading to a series of diagnostic fragment ions. imreblank.chacs.org Tandem mass spectrometry (GC-MS/MS) can be employed for even greater selectivity and for studying fragmentation mechanisms by isolating a specific parent ion and inducing its fragmentation. imreblank.chresearchgate.net These techniques are sensitive enough to identify and quantify the compound at trace levels in complex matrices such as food and beverages. imreblank.chresearchgate.net

Predicted Major Mass Fragments for this compound (by EI-MS)

m/z (mass-to-charge ratio) Proposed Fragment Formula of Loss
156[M]⁺˙ (Molecular Ion)-
127[M - C₂H₅]⁺Ethyl radical
128[M - CO]⁺˙Carbon monoxide
113[M - C₂H₅ - CH₂]⁺Ethyl radical, Methylene
99[M - C₂H₅ - CO]⁺Ethyl radical, Carbon monoxide
71[C₄H₇O]⁺Ring fragment
43[C₂H₃O]⁺ or [C₃H₇]⁺Acetyl ion or Propyl ion

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore responsible for UV-Vis absorption in this compound is the α,β-unsaturated ketone system within the furanone ring.

This conjugated system gives rise to two primary types of electronic transitions:

A π → π transition, which is typically high-intensity and occurs at a shorter wavelength (higher energy). This transition involves the promotion of an electron from a π bonding orbital to a π antibonding orbital.

An n → π transition, which is lower in intensity and occurs at a longer wavelength (lower energy). This involves the promotion of a non-bonding electron (from one of the oxygen atoms) to a π antibonding orbital.

Theoretical studies on similar furanone structures using time-dependent density functional theory (TD-DFT) help in assigning these absorption bands to specific electronic transitions and understanding the molecule's HOMO-LUMO energy gap. scielo.org.zaresearchgate.net

Expected Electronic Transitions for this compound

Transition Orbital Change Expected λmax Region (nm) Relative Intensity
π → πElectron moves from a π bonding orbital to a π antibonding orbital.220 - 280High
n → πElectron moves from a non-bonding orbital to a π antibonding orbital.300 - 350Low

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on its molecular geometry, including exact bond lengths, bond angles, and torsional angles. nih.gov

Analysis of crystal structures of related furanone derivatives shows that the furanone ring is nearly planar. nih.govnih.govresearchgate.net The technique would also reveal the conformation of the ethyl substituent relative to the ring and the arrangement of molecules within the crystal lattice, including any intermolecular interactions like C-H···O hydrogen bonds. nih.gov This information is invaluable for understanding the molecule's steric and electronic properties in the solid state.

Representative Bond Lengths and Angles for a Substituted Furanone Ring (from literature)

Parameter Atoms Involved Typical Value Reference
Bond LengthC=O~1.21 Å nih.gov
Bond LengthC=C~1.35 Å nih.gov
Bond LengthC-O (in ring)~1.37 - 1.45 Å nih.gov
Bond AngleO-C-C (in ring)~108 - 110° nih.gov
Bond AngleC=C-C (in ring)~109 - 112° nih.gov
Bond AngleC-O-C (in ring)~105 - 108° nih.gov

Applications of Hyphenated Analytical Systems in Furanone Profiling (e.g., GC × GC-TOFMS)

For the analysis of furanones in highly complex samples, such as food aromas or biological extracts, advanced hyphenated techniques are required. nih.govsaspublishers.com Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC × GC-TOFMS) is a particularly powerful platform for this purpose. nih.gov

GC × GC employs two different GC columns in series, providing a much greater separation power (peak capacity) than a single-column GC system. osti.gov This allows for the resolution of co-eluting compounds that would overlap in a standard GC-MS analysis. nih.govosti.gov The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column, creating a two-dimensional chromatogram.

The time-of-flight (TOF) mass spectrometer is an ideal detector for GC × GC because it can acquire full mass spectra at extremely high speeds, which is necessary to characterize the very narrow peaks (50-500 ms (B15284909) wide) produced by the second dimension separation. osti.govresearchgate.net This combination enables detailed "furanone profiling," where multiple furanone isomers and other related compounds can be separated, identified, and quantified in a single analytical run, even when present at trace concentrations within a complex matrix. nih.govgcms.cz

Theoretical and Computational Chemistry Investigations of 2 Ethyl 4 Methoxy 5 Methylfuran 3 2h One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to determine molecular structure, stability, and electronic characteristics. However, no specific studies applying these methods to 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one have been identified in the surveyed literature. While theoretical studies on various furanone derivatives have been performed for applications ranging from cancer research to quorum sensing inhibition, the specific data for the title compound remains unpublished. ccij-online.orgresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process is crucial for determining bond lengths, bond angles, and dihedral angles. Following optimization, a conformational analysis can identify different stable isomers (conformers) and the energy barriers between them.

Currently, there are no published reports containing the optimized geometric parameters or a detailed conformational analysis for this compound.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A specific HOMO-LUMO analysis for this compound, including orbital visualizations and energy gap values, is not available in the current body of scientific literature. Such analyses have been performed on other complex heterocyclic systems to predict their reactivity, but not on the title compound. researchgate.net

Prediction of Chemical Reactivity and Sites of Attack (e.g., Molecular Electrostatic Potential, Fukui Functions)

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack on a molecule. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution, with negative potential regions (red/yellow) indicating susceptibility to electrophilic attack and positive regions (blue) indicating sites for nucleophilic attack. Fukui functions provide a more quantitative measure of reactivity at different atomic sites.

There are no published studies that have generated MEP maps or calculated Fukui functions specifically for this compound.

Molecular Dynamics Simulations for Kinetic and Thermodynamic Parameters

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into both kinetic and thermodynamic properties. These simulations can be used to understand how a molecule behaves in different environments and to calculate parameters such as diffusion coefficients, conformational transition rates, and binding free energies.

No literature detailing MD simulations performed on this compound could be located.

Mechanistic Studies of Furanone Formation and Degradation Pathways

Mechanistic studies for the formation of the related compound, 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), indicate that it can be formed during the Maillard reaction or through biosynthesis by yeast. researchgate.net In yeast-mediated formation, the furanone skeleton and the methyl group originate from ribose, while the ethyl group is derived from glucose metabolites like acetaldehyde. nih.gov Another related compound, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), is known to be the methyl ether of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). researchgate.netmdpi.com By analogy, it is plausible that this compound could be formed via methylation of its hydroxy counterpart (HEMF). However, specific experimental or computational studies confirming the precise formation and degradation mechanisms for the title methoxy (B1213986) compound are not present in the searched literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are used to predict the properties of new or untested compounds. While QSPR studies have been applied to classes of furanones to predict activities like quorum-sensing inhibition nih.gov, no models specifically developed for or including this compound to predict its chemical attributes were found.

Occurrence and Formation Mechanisms in Complex Natural and Processed Systems

Role in Maillard Reaction and Strecker Degradation Pathways

The foundational structure of 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one originates from non-enzymatic browning reactions, specifically the Maillard reaction and associated Strecker degradation pathways. Its direct precursor, Homofuraneol, is synthesized through these complex reactions. nih.govresearchgate.net

The proposed mechanism involves the reaction between a pentose (B10789219) sugar (a five-carbon sugar) and the amino acid L-alanine. researchgate.net During processing, the Strecker degradation of alanine (B10760859) produces acetaldehyde, a two-carbon (C2) aldehyde. Concurrently, the pentose sugar undergoes transformations via the Maillard reaction to form a 1-deoxypentosone intermediate. The key step is the chain elongation of this C5 intermediate by the C2 acetaldehyde, leading to the formation of the seven-carbon furanone ring structure of Homofuraneol. nih.govresearchgate.net

The final step to yielding this compound is the methylation of the 4-hydroxy group of the pre-formed Homofuraneol. This transformation is analogous to the well-studied enzymatic methylation of a similar furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), to its methoxy (B1213986) ether (DMMF) in fruits like strawberries. nih.gov This suggests that in biological systems, an O-methyltransferase (OMT) enzyme could catalyze this conversion.

Presence and Origin in Fermented Products (e.g., Soy Sauce, Coffee, Wine)

The occurrence of this compound in fermented products is best understood by tracking its precursor, Homofuraneol. Homofuraneol is a known key aroma compound in fermented soy sauce and roasted coffee. perfumerflavorist.comnih.govperfumerflavorist.com Its formation in these products is a direct result of the Maillard and Strecker reactions occurring during the heating, roasting, and fermentation processes which are rich in the necessary precursors like sugars and amino acids.

Specifically in soy sauce, Homofuraneol (also referred to as HEMF) has been identified as a significant fragrant component. nih.govnih.gov In coffee, it contributes to the sweet, caramel, and nutty aroma profile developed during the roasting of the beans. perfumerflavorist.comperfumerflavorist.com While direct identification of the methoxy derivative is less common, it is plausible that it forms in smaller quantities during aging or further processing steps where enzymatic or chemical methylation can occur.

In the context of wine, related furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) are frequently found, with concentrations varying by grape variety and winemaking process. nih.gov This indicates that the necessary precursors and formation pathways exist, making the presence of Homofuraneol and its subsequent methylation to this compound possible, particularly in aged wines.

Identification of Intermediates and Precursor Molecules in Biological and Food Matrices

The formation of this compound relies on a sequence of precursor and intermediate molecules. The ultimate precursors are simple sugars and amino acids present in the food matrix.

Primary Precursor:

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol/HEMF): This is the direct precursor that undergoes methylation. nih.gov

Homofuraneol Precursors:

Pentose Sugars: Five-carbon sugars such as D-xylose, ribose, and arabinose serve as the carbon backbone for the furanone ring. researchgate.net

L-alanine: This amino acid is the source of the ethyl group at the C2 position of the furanone ring. nih.govresearchgate.net

Key Intermediates:

Amadori Compounds: Formed in the initial stages of the Maillard reaction between the pentose sugar and alanine.

1-Deoxypentosones: These are key sugar-derived intermediates formed via 2,3-enolization of the Amadori compound. researchgate.net

Acetaldehyde: This Strecker aldehyde is generated from the degradation of L-alanine and provides the C2-ethyl group. researchgate.net

The following table summarizes the key molecules in the formation pathway.

Table 1: Precursors and Intermediates
Role Compound Name Chemical Formula Notes
Final Product This compound C₈H₁₂O₃ Formed via methylation of Homofuraneol.
Primary Precursor 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol) C₇H₁₀O₃ Formed via Maillard reaction. nih.govresearchgate.net
Sugar Precursor Pentoses (e.g., D-xylose) C₅H₁₀O₅ Provides the C5 backbone of the furanone ring. researchgate.net
Amino Acid Precursor L-alanine C₃H₇NO₂ Source of the C2-ethyl group via Strecker degradation. nih.govresearchgate.net

| Key Intermediate | Acetaldehyde | C₂H₄O | Strecker aldehyde from L-alanine. researchgate.net |

Comparative Analysis with Structural Analogues in Diverse Matrices (e.g., fruits, tea)

The chemical and sensory properties of this compound can be understood by comparing it to its structural analogues, which are significant aroma compounds in various foods, particularly fruits.

The most important analogues include its direct precursor, Homofuraneol, and the widely studied pair of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol) and its methyl ether, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or Mesifurane). HDMF and DMMF are considered key flavor compounds in numerous fruits, including strawberries, pineapples, raspberries, mangoes, and kiwi. nih.govfirmenich.comflavscents.com

The conversion from a hydroxy-furanone to a methoxy-furanone is a significant transformation. In fruits like strawberries, the methylation of HDMF to DMMF occurs during ripening and is catalyzed by specific enzymes. nih.gov This biological process alters the aroma profile, as the methoxy compounds often have different sensory characteristics than their hydroxy counterparts. For instance, DMMF (Mesifurane) is noted for its sweet, caramellic, and slightly meaty or coffee-like notes. flavscents.comthegoodscentscompany.com In contrast, its precursor HDMF has a more straightforward caramel-like scent.

While there is limited specific data on furanones in tea, the processing of tea leaves involves withering, rolling, fermentation (for black and oolong teas), and drying—steps where Maillard reactions can occur, potentially generating these compounds.

The table below provides a comparative overview of this compound and its key structural analogues.

Molecular Interactions and Biochemical Transformations of 2 Ethyl 4 Methoxy 5 Methylfuran 3 2h One

Metabolic Fates and Biotransformation Pathways in Model Biological Systems

The biotransformation of 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one in biological systems is not extensively documented in dedicated studies. However, insights into its potential metabolic fate can be inferred from research on structurally related compounds. A primary anticipated metabolic pathway is O-demethylation, converting the methoxy (B1213986) group to a hydroxyl group.

Studies on methoxyamphetamine analogues using the fungus Cunninghamella echinulata as a model biological system have shown that the position of the methoxy group significantly influences metabolism. nih.gov O-demethylation was identified as a major metabolic route for 4-methoxyamphetamine. nih.gov This process is influenced by factors such as substrate concentration and can be affected by the presence of substances like carbon monoxide and ethanol. nih.gov This suggests that enzymatic systems, likely involving cytochrome P450 enzymes, are responsible for this conversion.

Furthermore, the demethylated analogue of the target compound, 4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone (Homofuranol), has been identified as a metabolite of Saccharomyces cerevisiae. nih.govnih.gov This finding in a yeast model system strongly supports the hypothesis that O-demethylation is a key biotransformation pathway for this compound in certain biological contexts. The transformation would yield the corresponding hydroxyfuranone, a compound also known for its potent sensory properties.

Table 1: Potential Biotransformation Pathways for this compound

Pathway Proposed Transformation Resulting Compound Model System Evidence

Stereochemical Aspects and Enantiomeric Significance in Biological Recognition

The structure of this compound contains a chiral center at the C2 position, where the ethyl group is attached. This means the compound can exist as a pair of enantiomers, (R)- and (S)-2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one. Commercially, the related compound 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is often supplied as a racemic mixture, containing equal amounts of both enantiomers. nih.gov

The significance of enantiomers in biological recognition, particularly in olfaction, is complex. Biological receptors, being chiral themselves, can exhibit different affinities and efficacies for the different enantiomers of a ligand. researchgate.net However, in the context of olfaction, this differentiation is not always pronounced. While some enantiomeric pairs are known to have distinct odors, many smell identical to humans. researchgate.net

Research on rat olfactory bulb activation has shown that the response patterns to different enantiomers can be strikingly similar. researchgate.net This suggests that for some odorant receptors, the specific stereochemistry of the ligand may play a less critical role in the initial binding and activation compared to other structural features. The perceived odor of a chiral compound is a result of the complete set of olfactory receptors it activates, and if both enantiomers activate a similar combination of receptors, their perceived scents will be similar. Without specific studies on the individual enantiomers of this compound, it remains an open question how significant their stereochemistry is for differential activation of odorant receptors.

Molecular Recognition: Ligand-Receptor Interactions (e.g., with odorant receptors)

The perception of smell is initiated by the interaction of volatile molecules with odorant receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs). escholarship.org The principle of molecular recognition in olfaction is combinatorial; a single odorant can be recognized by multiple ORs, and a single OR can recognize multiple odorants. escholarship.org This system allows for the discrimination of a vast number of smells.

While direct studies mapping the interaction of this compound with specific ORs are not available, research on related molecules provides a framework for understanding this process. For instance, mouse odorant receptors mOR-EG and mOR-EV have been shown to recognize odorants like vanillin (B372448) and ethyl vanillin, which share structural motifs with furanones. nih.gov These interactions are dose-dependent and lead to intracellular signaling cascades, typically through the G-protein Gα15/16 in heterologous expression systems. nih.gov

Cryo-electron microscopy studies of the human odorant receptor OR51E2 in complex with the odorant propionate (B1217596) have revealed that the ligand binding pocket is located within the transmembrane helices and is notably smaller and more occluded from the extracellular environment than in many other GPCRs. escholarship.org This structural insight suggests that odorant binding relies on tight packing and specific, localized interactions within a confined pocket. escholarship.org

Elucidation of Specific Ligand-Receptor Binding Mechanisms

The specific binding mechanism of an odorant like this compound to a receptor is dictated by a series of non-covalent interactions between the ligand and specific amino acid residues in the receptor's binding pocket.

High-resolution structural data from OR51E2 shows that the carboxylic acid of propionate forms a key hydrogen bond and ionic interaction with an arginine residue (R262) in transmembrane helix 6. escholarship.org It also engages in hydrogen bonding with serine (S258) and glutamine (Q181) residues. escholarship.org This demonstrates the critical role of hydrogen bonding in securing the ligand within the pocket.

Drawing parallels from studies on other GPCRs, such as the α2A-adrenoceptor, further clarifies the importance of specific residues. In this receptor, serine residues in the fifth transmembrane helix have been shown to interact directly with the hydroxyl groups of catecholamine ligands, and these interactions are crucial for both ligand binding and receptor activation. nih.gov

For this compound, it can be hypothesized that the methoxy group and the ketone oxygen are key points of interaction within an OR binding pocket. The oxygen atoms could act as hydrogen bond acceptors, interacting with donor residues like serine, threonine, or tyrosine. The ethyl and methyl groups would likely engage in hydrophobic (van der Waals) interactions with nonpolar amino acid residues lining the pocket, contributing to binding affinity and specificity.

Table 2: Hypothesized Ligand-Receptor Binding Interactions for this compound

Functional Group of Ligand Potential Interacting Amino Acid Residues Type of Interaction Supporting Evidence/Model
C4-Methoxy Group (Oxygen) Serine, Threonine, Tyrosine, Glutamine Hydrogen Bond Acceptor Interactions of hydroxyl/carboxyl groups in other ligand-GPCR complexes (e.g., propionate-OR51E2, catecholamines-α2A-adrenoceptor). escholarship.orgnih.gov
C3-Ketone Group (Oxygen) Serine, Threonine, Arginine Hydrogen Bond Acceptor Propionate's carboxyl group forms hydrogen bonds in the OR51E2 pocket. escholarship.org

Future Prospects and Emerging Research Areas for 2 Ethyl 4 Methoxy 5 Methylfuran 3 2h One

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The generation of 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one necessitates efficient and selective synthetic methodologies. Current research into its precursor, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (HEMF), provides a foundation, with established production via both chemical and enzymatic means. smolecule.comresearchgate.net A significant area of emerging research is the development of synthetic routes that can selectively introduce the methyl group onto the C4-hydroxyl function of HEMF.

Future synthetic strategies are expected to advance on two main fronts:

Biocatalytic Methylation: A promising avenue is the use of enzymes for targeted methylation. Research on the analogous compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has shown that protein extracts from strawberries can catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to form the corresponding methoxy (B1213986) derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF). researchgate.netnih.gov Future work will likely focus on identifying and isolating specific O-methyltransferase enzymes that can perform this conversion on HEMF with high selectivity and yield, potentially using whole-cell biotransformation systems. nih.gov

Chemo-selective Synthesis: While classical chemical synthesis can produce HEMF, future research will aim to develop novel catalytic systems for its subsequent methylation that are both efficient and environmentally benign. smolecule.com This includes exploring advanced techniques like copper-catalyzed annulation or microwave-assisted reactions to construct the core furanone ring, followed by highly selective methylation protocols that avoid side reactions on the heterocyclic structure. researchgate.net The goal is to create scalable processes that minimize waste and maximize purity.

A comparative overview of potential synthetic approaches is detailed in the table below.

Synthetic Approach Precursor(s) Key Transformation Potential Advantages Research Focus
Biocatalysis HEMF, S-adenosyl-methionine (SAM)Enzymatic O-methylationHigh selectivity, mild reaction conditions, "green" chemistry. nih.govDiscovery and engineering of specific O-methyltransferases.
Chemical Synthesis Diketones, enol ethersCyclization followed by selective methylationScalability, control over reaction parameters. smolecule.comgoogle.comDevelopment of novel catalysts for improved efficiency and selectivity.
Yeast Fermentation Sugars, amino acids, acetaldehydeFormation of HEMF skeleton followed by in-vivo methylation"Natural" production route, complex flavor synergy. oup.comnih.govElucidation of metabolic pathways and genetic optimization of yeast strains.

Advanced Spectroscopic and Chromatographic Methods for Trace Analysis in Complex Samples

As a potential high-impact aroma compound, the detection and quantification of this compound at trace levels within complex matrices like food, beverages, and biological systems is critical. The polarity of the furanone class presents analytical challenges. nih.gov Future research will focus on developing more sensitive and robust analytical methods beyond standard techniques.

The primary tool for furanone analysis is currently Gas Chromatography-Mass Spectrometry (GC-MS). smolecule.com However, emerging research will likely incorporate more advanced methodologies:

Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) will offer superior separation power, enabling the resolution of the target analyte from co-eluting matrix components in complex samples.

Derivatization and Solid-Phase Microextraction (SPME): To overcome the challenges of high polarity and improve volatility for GC analysis, derivatization strategies are a key area of development. A method developed for the related compound furaneol (B68789) involves derivatization with pentafluorobenzyl bromide, which creates a more stable and less polar product amenable to SPME-GC/MS (B15284909) analysis. nih.gov This approach dramatically lowers detection limits and is a prime candidate for adaptation to this compound.

Tandem Mass Spectrometry (MS/MS): Detailed studies on the fragmentation pathways of alkylated 4-hydroxy-3(2H)-furanones using MS/MS have laid the groundwork for creating highly selective and sensitive quantification methods. imreblank.ch Future work will establish the specific fragmentation patterns of this compound to develop Multiple Reaction Monitoring (MRM) assays, which are the gold standard for trace quantification in complex matrices.

The table below summarizes key parameters from an advanced analytical method developed for a related furanone, which could serve as a model for future work on the target compound.

Analytical Technique Method Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Reference
SPME-GC/MS Derivatization with pentafluorobenzyl bromide0.5 ng/mL2 ng/mL2 - 500 ng/mL nih.gov

Deeper Elucidation of Biochemical Roles and Metabolic Interconversions in Biological Systems

Beyond its presumed role as a flavor compound, the complete biological significance of this compound is unknown. Its precursor, HEMF, is known to be formed by yeasts like Zygosaccharomyces rouxii during the fermentation of products such as soy sauce. oup.comnih.govnih.gov The formation mechanism involves yeast-derived metabolites, like acetaldehyde, reacting with intermediates from the Maillard reaction. oup.com

Emerging research will seek to answer several fundamental questions:

Biosynthesis and Metabolism: A primary focus will be to confirm the biosynthetic pathway of the methoxy derivative. It is hypothesized to be formed via enzymatic methylation of HEMF, analogous to the conversion of HDMF to DMMF in fruits like strawberries. researchgate.netnih.gov Identifying the specific enzymes and genetic machinery responsible in plants and microorganisms is a key future task. Furthermore, understanding its metabolic fate in humans—how it is absorbed, distributed, metabolized, and excreted—is crucial.

Bioactivity: The furanone ring is a reactive chemical entity. The precursor, HEMF, has been shown to possess DNA-damaging activity in vitro through the generation of reactive oxygen species. nih.gov Future studies must investigate whether this compound shares this activity or if the methylation of the hydroxyl group alters its toxicological profile.

Cellular Signaling: Inspired by nature, researchers have found that other furanone analogues can act as inhibitors of bacterial quorum sensing (QS), a form of cell-to-cell communication. nih.govnih.gov A significant area of future research will be to screen this compound and its derivatives for similar bioactivities, which could open doors to novel antimicrobial strategies.

Integration of Computational and Experimental Approaches for Predictive Chemical Modeling

Computational chemistry offers powerful tools to predict the properties and activities of molecules before engaging in resource-intensive synthesis and testing. For this compound, integrating in silico modeling with experimental data represents a major frontier for accelerating research.

Key computational approaches for future investigation include:

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to model the electronic structure, geometry, and reactivity of the molecule. researchgate.net This can help predict its stability, spectroscopic signatures (NMR, IR), and susceptibility to chemical reactions, guiding synthetic and analytical efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between chemical structure and biological activity. Studies on other furanone derivatives have successfully built QSAR models to predict their potential as antibacterial agents or COX-2 inhibitors. uq.edu.auneliti.comijpda.org Future work will involve synthesizing a small library of analogues of this compound, testing their activity (e.g., flavor threshold, antimicrobial effect), and using the data to build a predictive QSAR model. This model could then be used to design new, more potent compounds virtually.

The following table presents data from a 3D-QSAR study on furanone derivatives as COX-2 inhibitors, illustrating the predictive power of such models.

QSAR Model Method Correlation Coefficient (r²) Cross-validated (q²) Key Finding Reference
3D-QSAR k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)0.76220.7031Electrostatic fields are critical for inhibitory activity. uq.edu.auresearchgate.net

Exploration of Analogues with Tailored Chemical Reactivity Profiles

The furanone scaffold is a versatile platform for chemical modification. researchgate.netforeverest.netnih.gov A significant future research direction will be the systematic synthesis and evaluation of analogues of this compound to create molecules with tailored properties. This involves strategically modifying different parts of the molecule to influence its chemical reactivity, flavor characteristics, or biological function.

Areas for exploration include:

Alkyl Chain Modification: Varying the length and branching of the ethyl group at the C2 position and the methyl group at the C5 position could systematically alter the molecule's lipophilicity and steric profile. This would likely have a significant impact on its odor threshold, flavor perception, and interaction with biological receptors.

Modification of the Methoxy Group: Replacing the C4-methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) or functional groups that act as bioisosteres could fine-tune the molecule's electronic properties and hydrogen bonding capacity.

Ring Modifications: More profound changes could involve converting the furanone into other heterocyclic systems, such as pyrrolones or pyridazinones, which has been demonstrated for other furanone starting materials. tandfonline.com This opens up the possibility of discovering entirely new classes of biologically active compounds derived from a common precursor.

The exploration of such analogues, guided by the computational models described in the previous section, will be essential for understanding structure-activity relationships and unlocking the full potential of this chemical class. nih.govnih.gov

Q & A

Basic: What are the key physicochemical properties of 2-Ethyl-4-methoxy-5-methylfuran-3(2H)-one, and how are they experimentally determined?

Methodological Answer:
Key properties include molecular weight (142.15 g/mol), solubility, melting/boiling points, and spectral characteristics. Experimental determination involves:

  • Nuclear Magnetic Resonance (NMR): Assigns substituent positions and confirms regiochemistry via 1^1H and 13^13C NMR chemical shifts (e.g., methoxy protons at ~3.3–3.5 ppm) .
  • Mass Spectrometry (MS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 143) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for structurally related furanones .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:
Synthesis typically involves:

  • Oxidative Cyclization: Use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in hexafluoropropan-2-ol (HFIP) to promote cyclization of phenolic precursors, as shown for analogous methoxy-substituted furanones .

  • Catalytic Functionalization: Ethylation via palladium-catalyzed cross-coupling or alkylation of intermediate enolates .

  • Table 1: Comparison of synthetic methods for related furanones:

    PrecursorReagents/ConditionsYieldReference
    4-Methoxyphenol derivativesDDQ/HFIP, room temperature60–75%
    Hydroxyfuranone intermediatesEthyl iodide, K2_2CO3_345–50%

Advanced: How can discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound be reconciled?

Methodological Answer:
Discrepancies arise from variations in experimental setups or computational models. Strategies include:

  • Calorimetric Validation: Bomb calorimetry to measure enthalpy of formation, as applied to structurally similar furans .
  • Computational Refinement: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to cross-validate experimental data and account for substituent effects .
  • Comparative Analysis: Benchmark against analogs like 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone (EHMF), which has well-documented thermochemical profiles .

Advanced: What strategies resolve stereochemical ambiguities in substituted furanones like this compound?

Methodological Answer:

  • Chiral Chromatography: Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD): Differentiates enantiomers via polarized IR spectroscopy .
  • Single-Crystal X-ray Diffraction: Definitive stereochemical assignment, as demonstrated for (5R*)-5-[(2S*,5S*)-1-methoxy-5-phenylpyrrolidin-2-yl]-3-methylfuran-2(5H)-one .

Basic: What spectroscopic techniques are most reliable for characterizing structural integrity?

Methodological Answer:

  • IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1750 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C9_9H14_{14}O3_3) with sub-ppm accuracy .
  • 2D NMR (COSY, HSQC): Resolves coupling networks and carbon-proton correlations .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Deuterium labeling to probe rate-determining steps in ring-opening or alkylation reactions .
  • Computational Modeling: Transition-state analysis using Gaussian09 at the M06-2X/cc-pVTZ level to map energy barriers .
  • In Situ Monitoring: Real-time reaction tracking via Raman spectroscopy or HPLC-MS .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • GHS Compliance: Follow hazard codes (e.g., H315-H319 for skin/eye irritation) as per Safety Data Sheets (SDS) for structurally related furanones .
  • Ventilation: Use fume hoods to mitigate inhalation risks during synthesis .
  • Personal Protective Equipment (PPE): Nitrile gloves and safety goggles, as recommended for methoxy-substituted heterocycles .

Advanced: How do substituent effects (e.g., methoxy vs. hydroxy groups) influence the compound’s reactivity?

Methodological Answer:

  • Electronic Effects: Methoxy groups (-OCH3_3) act as electron donors, stabilizing adjacent carbocations in electrophilic substitutions. Compare with hydroxy analogs (e.g., EHMF), which undergo faster oxidation .
  • Steric Effects: Ethyl and methyl substituents hinder nucleophilic attack at the furanone ring, as shown in comparative kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.